molecular formula C10H19NO3 B2605322 tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate CAS No. 116613-81-1

tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate

Cat. No.: B2605322
CAS No.: 116613-81-1
M. Wt: 201.266
InChI Key: ABDSMVSRKFOYMR-QMMMGPOBSA-N
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Description

tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS 183247-77-0) is a valuable chiral intermediate of significant interest in organic synthesis and pharmaceutical research . This compound serves as a versatile building block for the enantioselective synthesis of complex nitrogen-containing heterocycles, notably piperidine and pyrrolidine alkaloids, which are core structures in many bioactive molecules . Its application is critical in the development of potential treatments for various diseases; derivatives of this intermediate have been investigated for their inhibitory activity against protozoan parasites responsible for conditions like leishmaniasis and Human African Trypanosomiasis (HAT) . Furthermore, research highlights its role as a key precursor in synthesizing compounds with glycosidase inhibitory activity, showing promise for applications in viral infections (such as HIV), cancer, diabetes, and lysosomal storage diseases . The market for this chemical is experiencing steady growth, driven by its expanding applications in the pharmaceutical and fine chemical industries . The molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol . The structure features both a reactive carbamate protecting group and terminal alkene, making it amenable to further strategic functionalization through reactions such as olefin cross-metathesis . This allows researchers to efficiently diversify the molecule for constructing more complex targets. As a result, it is an essential tool for medicinal chemists and process developers working in drug discovery and the development of efficient, scalable synthetic routes . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Safety information includes hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a well-ventilated environment with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSMVSRKFOYMR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases include triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and base can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is characterized by several innovative methods aimed at improving yield and safety for industrial applications. A notable method involves the use of di-tert-butyl dicarbonate as a reagent, which allows for a straightforward synthesis process with high purity and yield. This method addresses previous challenges in scaling up production due to safety risks associated with high-risk reactions .

Key Features of the Synthesis Process:

  • Cost-effective : Utilizes readily available raw materials.
  • High yield : Achieves yields up to 71% with high purity (>99%).
  • Safety : Minimizes risks associated with hazardous reactions, making it suitable for large-scale production .

Biological Activities

This compound has demonstrated significant biological activities that make it a valuable compound in medicinal chemistry.

Antiparasitic Activity

Research indicates that derivatives synthesized from this compound exhibit inhibitory activity against protozoan parasites, particularly those from the Trypanosomatidae family. This includes diseases such as leishmaniasis and Human African Trypanosomiasis (HAT). The presence of a free amino group contributes to its inhibitory effects, while the hydroxyl and long-chain units enhance biological activity .

Antiviral and Anticancer Properties

Studies have shown that compounds derived from this compound possess high inhibitory activity against glycosidases, which are critical in various viral infections including HIV, as well as in cancer and diabetes treatment . The compound's ability to interfere with viral replication mechanisms positions it as a candidate for further development in antiviral therapies.

Synthesis of Spiro Marine Alkaloids

In 2017, researchers successfully synthesized two spiro marine alkaloids using this compound as a key intermediate. This synthesis was achieved through ring-closing metathesis (RCM), showcasing the compound's versatility in complex organic synthesis .

Neuroprotective Effects

A study evaluated the neuroprotective properties of a derivative of this compound, referred to as M4, against amyloid beta-induced toxicity in astrocytes. The results indicated that M4 could reduce oxidative stress markers and inflammatory cytokines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis of Biological Effects

Compound Target Disease Biological Activity Study Reference
This compoundLeishmaniasis & HATInhibitory activity against parasites
M4Alzheimer's DiseaseReduces oxidative stress & inflammation
DerivativesViral InfectionsHigh glycosidase inhibitory activity

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation. This results in the formation of a carbamic acid intermediate, which can undergo decarboxylation to yield the free amine. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Molecular Formula Key Features Yield (%) Notable Applications
tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate 116613-81-1 C₁₀H₁₉NO₃ Hydroxyl, alkene, Boc group 96 (RCM reaction) Drug intermediates, RCM substrates
(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate N/A C₈H₁₇NO₃ Shorter chain (C3), hydroxyl 94–98 Chiral building blocks
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate N/A C₁₀H₂₁NO₃ Branched chain (isobutyl) 94–98 Improved lipophilicity
tert-Butyl (1-hydroxypentan-3-yl)carbamate 135065-68-8 C₁₀H₂₁NO₃ Saturated C5 chain N/A Peptide synthesis
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 C₉H₁₉NO₃ Shorter chain (C4), hydroxyl N/A Hydrophilic intermediates

Key Observations :

  • Chain Length : The target compound’s C5 chain with an alkene offers unique reactivity (e.g., RCM) compared to shorter or saturated analogs .
  • Branching : Branched derivatives like (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate exhibit higher lipophilicity, impacting solubility and membrane permeability .
  • Synthesis Efficiency : Straight-chain tert-butyl carbamates often achieve high yields (94–98%) via direct coupling, while alkene-containing variants require specialized catalysts for functionalization .

Functional Group Variations

Hydroxyimino Derivatives

tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate (CAS: 77284-59-4, C₁₁H₂₃N₃O₃) introduces a hydroxyimino group, enhancing hydrogen-bonding capacity and metal coordination. This modification is critical in chelating agents and metalloenzyme inhibitors .

Chloro and Aryl-Substituted Analogs

  • tert-Butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS: 174801-33-3) incorporates a chloro and benzyloxy group, increasing steric bulk and electrophilicity. Such derivatives are pivotal in kinase inhibitor synthesis .
  • tert-Butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate (95% yield) demonstrates the role of aromatic substituents in tuning electronic properties for catalysis or photochemical applications .

Physical and Spectral Properties

Table 2: NMR Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound 5.8–5.9 (m, alkene), 4.1 (s, OH), 1.4 (s, Boc) 155 (C=O), 125 (alkene), 80 (Boc)
(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate 3.6 (m, CH-OH), 1.4 (s, Boc) 155 (C=O), 70 (CH-OH), 28 (Boc)
tert-Butyl (4-hydroxybutan-2-yl)carbamate 3.4 (t, CH₂-OH), 1.4 (s, Boc) 155 (C=O), 62 (CH₂-OH), 28 (Boc)

Key Insights :

  • The alkene protons (δ 5.8–5.9) in the target compound are absent in saturated analogs .
  • Boc carbons (δ ~80 in ¹³C NMR) remain consistent across derivatives, confirming structural integrity .

Biological Activity

Tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H19NO3C_{10}H_{19}NO_3. The compound features a hydroxyl group and a carbamate moiety, which are essential for its biological interactions.

Structural Formula

tert butyl S 1 hydroxypent 4 en 2 yl carbamate\text{tert butyl S 1 hydroxypent 4 en 2 yl carbamate}

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant inhibitory activity against protozoan parasites, particularly those belonging to the Trypanosomatidae family. Notably, Patrick G. Steel's work in 2011 highlighted that these compounds could effectively inhibit diseases such as leishmaniasis and Human African Trypanosomiasis (HAT) through mechanisms involving the free amino group in their structure .

Antiviral and Anticancer Properties

The compound has also shown promise in treating viral infections and certain cancers. Studies have demonstrated that it possesses high inhibitory activity on glycosidases, which are crucial in various viral replication processes. The potential applications extend to treating conditions like HIV, tuberculosis, and diabetes .

Neuroprotective Effects

In recent studies, compounds similar to this compound have been evaluated for their neuroprotective effects. For instance, a related compound demonstrated moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment . These findings indicate a multifaceted approach where such compounds can target multiple pathways involved in neurodegeneration.

Synthesis Methods

The synthesis of this compound involves several key steps that ensure high yield and purity. A notable synthetic route includes:

  • Ring Closure Protection Reaction : The initial step involves protecting the hydroxyl group followed by alkylation.
  • Reduction and Hydrolysis : Subsequent reactions include reduction processes to obtain the desired carbamate structure.
  • Final Coupling Reaction : The final step involves coupling with di-tert-butyl dicarbonate to yield the target compound .

Synthesis Flowchart

StepDescription
1Ring closure protection reaction
2Alkylation and hydrolysis
3Reduction reaction
4Final coupling with di-tert-butyl dicarbonate

Case Study 1: Antiparasitic Efficacy

In a study published in Organic & Biomolecular Chemistry, researchers synthesized multiple derivatives of this compound and tested their efficacy against Leishmania species. The results indicated that specific modifications to the carbamate structure significantly enhanced antiparasitic activity .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into neuroprotective compounds highlighted the ability of certain derivatives to inhibit amyloid-beta aggregation effectively. This study utilized both in vitro and in vivo models to assess the protective effects on neuronal cells exposed to neurotoxic agents .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using polarimetry or chiral HPLC .
  • Optimize solvent systems (e.g., hexane/ethanol mixtures) to enhance stereochemical outcomes .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to minimize inhalation risks, as recommended in Safety Data Sheets ().
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste ().
  • Storage : Store at 2–8°C in airtight containers away from oxidizers ().

Note : While no acute toxicity data are available for this specific compound, structurally similar carbamates () may cause respiratory irritation. Conduct a risk assessment before scaling up reactions.

Basic: How can the purity and structure of this compound be validated post-synthesis?

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity ().
  • Spectroscopy :
    • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., allylic protons in the pent-4-en-2-yl group) .
    • IR : Verify carbamate C=O stretching (~1690–1730 cm1^{-1}) and hydroxyl O-H bands (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H]+^+ for C10_{10}H19_{19}NO3_3: 202.1443) .

Advanced: How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Q. Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX () for structure refinement.
    • Procedure :

Index and integrate diffraction data with SHELXS/SHELXD.

Refine using SHELXL, applying restraints for disordered moieties (e.g., tert-butyl groups).

Validate hydrogen bonding networks (e.g., carbamate N-H···O interactions) .

  • Discrepancy Resolution : If NMR suggests conformational flexibility (e.g., rotamers), SCXRD provides a static model. Cross-validate with DFT calculations (e.g., Gaussian) to reconcile dynamic vs. solid-state structures .

Advanced: What strategies improve yield in stereoselective synthesis of this carbamate?

Q. Methodological Answer :

  • Catalytic Systems : Use Pd-catalyzed asymmetric allylic amination to install the hydroxyl-pentenyl group ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group ().
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions (e.g., epimerization) .

Case Study : reports a 72% yield for a similar carbamate using EDCI/HOBt coupling at 0°C.

Advanced: How to address instability of the hydroxypentenyl moiety during reactions?

Q. Methodological Answer :

  • Protection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent elimination ().
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed degradation ().
  • Additives : Include radical inhibitors (e.g., BHT) in refluxing solvents to suppress oxidative decomposition .

Advanced: What analytical techniques characterize the compound’s stability under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks.
    • Analyze degradation via UPLC-MS ().
  • Kinetic Studies : Monitor hydrolysis rates (e.g., in buffered solutions) using 1H^1H-NMR to quantify tert-butyl group cleavage .

Q. Table: Stability Data from Analogous Compounds

ConditionDegradation ProductsHalf-Life (Days)Source
pH 7.4, 37°CCarbamic acid, tert-butanol14
UV light exposureOxidized alkene derivatives7

Advanced: How to troubleshoot low reproducibility in coupling reactions involving this carbamate?

Q. Methodological Answer :

  • Moisture Control : Use anhydrous solvents (e.g., molecular sieves in DCM) to prevent Boc-group hydrolysis ().
  • Catalyst Screening : Test Pd(OAc)2_2, CuI, or organocatalysts for efficiency ().
  • Stoichiometry : Optimize reagent ratios (e.g., 1.2 equiv. of amine nucleophile) to drive reaction completion .

Example : achieved 85% yield by using 1.5 equiv. EDCI and 4Å molecular sieves in DMF.

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